4-CHLOROSULFONYLCINNAMIC ACID
Description
4-Chlorosulfonylcinnamic acid (IUPAC name: (E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid) is a cinnamic acid derivative featuring a chlorosulfonyl (-SO₂Cl) substituent at the para position of the benzene ring. Its molecular formula is C₉H₇ClO₄S (MW ≈ 246.5 g/mol), with a trans-configuration (E-isomer) confirmed by its SMILES string: C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl . The sulfonyl chloride group enhances electrophilic reactivity, making this compound a versatile intermediate in synthesizing sulfonamides, agrochemicals, and pharmaceuticals. Its InChIKey (ZGGPGWYMMZNPOY-ZZXKWVIFSA-N) further distinguishes it from structurally related sulfonic acid derivatives .
Properties
Molecular Formula |
C9H7ClO4S |
|---|---|
Molecular Weight |
246.67 g/mol |
IUPAC Name |
3-(4-chlorosulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12) |
InChI Key |
ZGGPGWYMMZNPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLOROSULFONYLCINNAMIC ACID typically involves the chlorosulfonation of phenylacrylic acid. The reaction is carried out by treating phenylacrylic acid with chlorosulfonic acid under controlled conditions. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Reaction Mechanisms
2.1. Nucleophilic Substitution at the Chlorosulfonyl Group
The chlorosulfonyl group (-SO₂Cl) in 4-chlorosulfonylcinnamic acid acts as an electrophilic center, enabling substitution reactions with nucleophiles (e.g., amines, hydroxide ions). The mechanism involves:
-
Attack by nucleophile : A nucleophile (e.g., amino group) attacks the sulfur atom, displacing the chloride ion.
-
Formation of intermediate : A tetrahedral intermediate forms, followed by bond cleavage to release SO₂.
-
Final product : A sulfonamide or sulfonate ester is formed .
2.2. Potential Decarboxylation
While not explicitly detailed for this compound, cinnamic acid derivatives can undergo decarboxylation under thermal or catalytic conditions, forming styrene analogs. This pathway may be plausible for its chlorosulfonyl derivative, though no direct evidence exists in the reviewed literature .
Analytical Data
4.1. Spectroscopic Characterization
4.2. Physical Properties
Scientific Research Applications
4-CHLOROSULFONYLCINNAMIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLOROSULFONYLCINNAMIC ACID involves its reactivity with various nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below compares 4-chlorosulfonylcinnamic acid with three structurally related sulfonamide/sulfonic acid derivatives:
| Compound Name | Molecular Formula | Key Substituents/Functional Groups | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | C₉H₇ClO₄S | Benzene ring, trans-propenoic acid, -SO₂Cl | 246.5 | CID 5934813 |
| 4-Chloro-5-sulfamoylanthranilic acid | C₇H₇ClN₂O₄S | Anthranilic acid (2-NH₂, 1-COOH), -SO₂NH₂, 4-Cl | 250.66 | 3086-91-7 |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | Pyrimidine ring, 2-Cl, 6-CH₃, 4-COOH | 172.58 | 89581-58-8 |
| 3-Amino-4-chlorobenzenesulfonic acid | C₆H₆ClNO₃S | Benzene ring, 3-NH₂, 4-Cl, -SO₃H | 207.63 | 98-36-2 |
Key Differences :
- Core Structure: this compound has a cinnamic acid backbone, while 4-chloro-5-sulfamoylanthranilic acid is based on anthranilic acid (ortho-amino benzoic acid). The pyrimidine derivative () lacks an aromatic benzene ring, instead featuring a nitrogen-containing heterocycle .
- Functional Groups: The sulfonyl chloride (-SO₂Cl) in this compound is highly reactive toward nucleophiles (e.g., amines), unlike the sulfamoyl (-SO₂NH₂) group in 4-chloro-5-sulfamoylanthranilic acid or the sulfonic acid (-SO₃H) in 3-amino-4-chlorobenzenesulfonic acid .
Physicochemical Properties and Reactivity
- Reactivity: this compound undergoes nucleophilic substitution at the sulfonyl chloride group, enabling the synthesis of sulfonamides or sulfonate esters. In contrast, sulfonic acids (e.g., 3-amino-4-chlorobenzenesulfonic acid) are stable and function as strong acids or surfactants . The pyrimidine derivative () exhibits reactivity typical of carboxylic acids (e.g., salt formation) and heterocyclic chlorides (e.g., substitution at the 2-position) .
- Solubility: Sulfonyl chlorides like this compound are generally sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO). Sulfonic acids (e.g., 3-amino-4-chlorobenzenesulfonic acid) are water-soluble due to their ionic character .
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